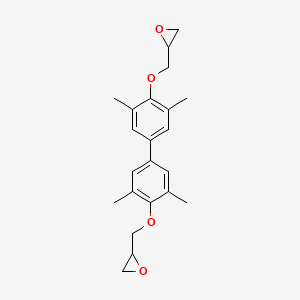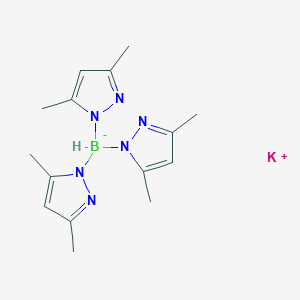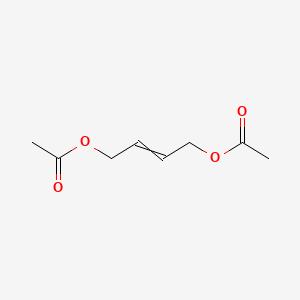
2-Butene-1,4-diol diacetate
Übersicht
Beschreibung
2-Butene-1,4-diol diacetate is an organic compound with the molecular formula C8H12O4. It is a diacetate ester of 2-butene-1,4-diol and is known for its applications in various chemical processes and industrial applications. This compound is a colorless to slightly yellow liquid with a characteristic odor similar to alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol diacetate is typically synthesized through the esterification of 2-butene-1,4-diol with acetic anhydride. The reaction is usually carried out under anhydrous conditions with an acid catalyst to facilitate the esterification process. The reaction temperature is generally maintained at room temperature or slightly elevated to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield. Excess acetic anhydride is often used to drive the reaction to completion, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butene-1,4-diol diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 2-butene-1,4-diol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Diacids or other oxidized derivatives.
Reduction: 2-Butene-1,4-diol.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,4-diol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-butene-1,4-diol diacetate involves its ability to undergo esterification and hydrolysis reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved include ester hydrolysis to release 2-butene-1,4-diol, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Butyne-1,4-diol diacetate: Similar in structure but contains a triple bond instead of a double bond.
1,4-Butanediol diacetate: Similar but lacks the double bond in the carbon chain.
cis-1,4-Diacetoxy-2-butene: A stereoisomer of 2-butene-1,4-diol diacetate.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and properties compared to its similar compounds. This configuration allows for specific applications in synthesis and industrial processes that are not feasible with its analogs .
Eigenschaften
IUPAC Name |
4-acetyloxybut-2-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUAUHWZIKOMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314596 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18621-75-5 | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetoxy-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
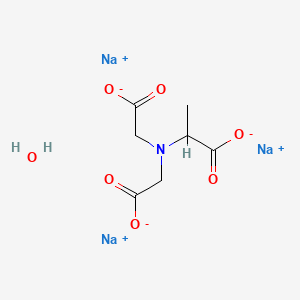
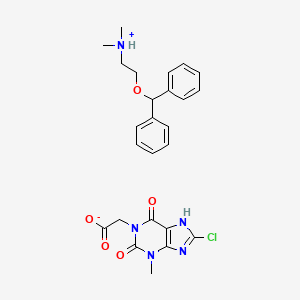
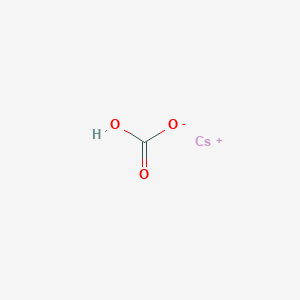
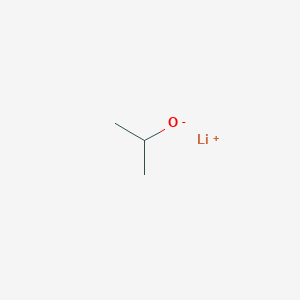
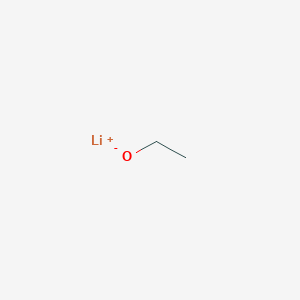
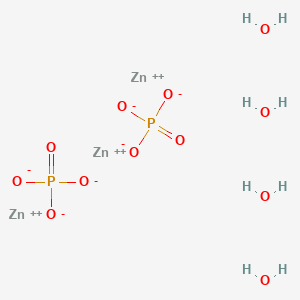
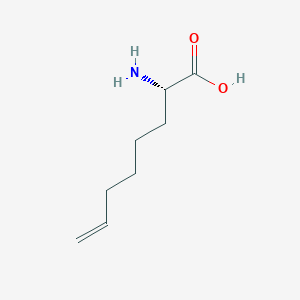
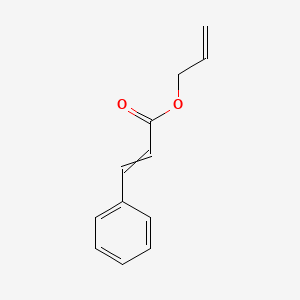
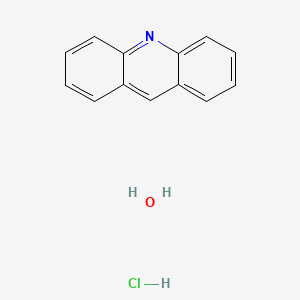
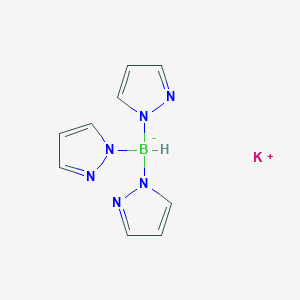
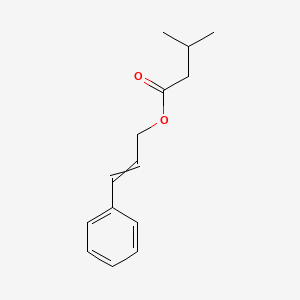
![[(2R,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7948850.png)
